molecular formula C22H20N4O2 B1662640 5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide CAS No. 875634-01-8

5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide

Cat. No. B1662640
CAS RN: 875634-01-8
M. Wt: 372.4 g/mol
InChI Key: GYQRHHQPEMOLKH-UHFFFAOYSA-N
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Description

The compound “5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide” is a non-polymer that is present as a standalone ligand in 2 entries . It has a molecular weight of 372.42 and a chemical formula of C22H20N4O2 .


Molecular Structure Analysis

The molecular structure of this compound includes two pyridine rings linked to each other . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.42 and a chemical formula of C22H20N4O2 . Other physical and chemical properties such as solubility, boiling point, and specific gravity are not mentioned in the retrieved papers.

Scientific Research Applications

Biomedical Applications

PPY A has been employed for several biomedical applications such as tissue engineering, drug delivery, and biosensors . Its biocompatibility towards proteins, DNA and the immune system of mammals makes it a desirable material for biomedical applications .

Energy Storage Devices

PPY A’s superior conductivity, biocompatibility, better environmental stability, electrochemical reversibility, high polarizability, low cost, easy processability, better stability in neutral or acidic solution, structural flexibility, room temperature operation, better chemical and thermal stability, slow degradation under normal atmospheric conditions, tunable electronic properties, and potential for semiconducting and even metallic behavior make it suitable for fabrication of supercapacitors .

Electronic Devices

The same properties mentioned above also make PPY A a good candidate for the fabrication of electronic devices .

Sensors

PPY A has been used in the construction of various types of sensors .

5. Electromagnetic Interference Shielding and Microwave Absorption PPY A has been used in electromagnetic interference shielding and microwave absorption .

Anti-Corrosion Coatings

PPY A has been used in the production of anti-corrosion coatings .

Environmental Pollution Removal

PPY A’s less toxicity, chemical stability and tunable electrical conductivities make it a good adsorbent for the removal of different heavy metal ions .

Flexible Electronics

PPY A has potential applications in flexible electronics, energy storage, solar energy utilization and contamination separation .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in various biological activities, indicating that they might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQRHHQPEMOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide

Synthesis routes and methods I

Procedure details

Into a 5 ml. Personal Chemistry microwave reaction vial were added 3-(2-Methoxy-phenyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.136 g, 0.270 mmol), 5-Bromo-N,N-dimethyl-nicotinamide (6.0756 g, 0.332 mmol; preparation described below), 1,1′-bis(diphenylphosphino)ferrocenepalladium(II)-dichloride dichloromethane adduct (16.2 mg, 0.01 mmol), acetonitrile (2 mL) and saturated aqueous NaHCO3 (2 mL). The vial was sealed, purged with N2, and irradiated in a Personal Chemistry Optimizer at 90° C. for 15 min. The layers were separated, and the aqueous phase was extracted 3× with EtOAc. The combined organic phase was treated with brine, dried (Na2SO4), filtered and concentrated. The crude product was dissolved in 3:1 MeOH/acetone (4 mL total) and treated with 500 μL of 50% w/w KOH(aq) for 1 h. Glacial Acetic acid was added to obtain pH 7, then the reaction mixture was concentrated. The residue was partitioned between EtOAc and water, then the layers were separated, and the organic phase was washed 2× with water. The organic phase was treated with brine, dried (Na2SO4), filtered and concentrated. Purification by flash silica gel chromatography using a gradient of ethyl acetate (containing 10% MeOH) and hexanes afforded the title compound as a tan powder (57 mg, 57%), 1H-NMR (500 MHz, d6-DMSO) δ=11.96 (br. s, 1H), 8.95 (d, J=2.5 Hz, 1H), 8.56 (d, J=2.0 Hz, 1H), 8.52 (d, J=2.0 Hz, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.13 (d, J=2.0 Hz, 1H), 7.72 (d, J=3.0 Hz, 1H), 7.59 (dd, J=2.0, 5.5 Hz, 1H), 7.25 (dd, J=1, 7.5 Hz, 1H), 7.08 (d, J=7.5 Hz, 1H), 6.99 (t, J=7.5 Hz, 1H), 3.76 (s, 3H), 2.97 (s, 3H), 2.92 (8, 3H): MS: m/z 373.1 [MH+].
Quantity
6.0756 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-bis(diphenylphosphino)ferrocenepalladium(II)-dichloride dichloromethane
Quantity
16.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

Into a 5 mL Personal Chemistry microwave reaction vial were added 3-(2-Methoxy-phenyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.136 g, 0.270 mmol), 5-Bromo-N,N-dimethyl-nicotinamide (0.0756 g, 0.332 mmol; preparation described below), 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)-dichloride dichloromethane adduct (16.2 mg, 0.01 mmol), acetonitrile (2 mL) and saturated aqueous NaHCO3 (2 mL). The vial was sealed, purged with N2, and irradiated in a Personal Chemistry Optimizer at 90° C. for 15 min. The layers were separated, and the aqueous phase was extracted 3× with EtOAc. The combined organic phase was treated with brine, dried (Na2SO4), filtered and concentrated. The crude product was dissolved in 3:1 MeOH/acetone (4 mL total) and treated with 500 μL of 50% w/w KOH(aq) for 1 h. Glacial Acetic acid was added to obtain pH 7, then the reaction mixture was concentrated. The residue was partitioned between EtOAc and water, then the layers were separated, and the organic phase was washed 2× with water. The organic phase was treated with brine, dried (Na2SO4), filtered and concentrated. Purification by flash silica gel chromatography using a gradient of ethyl acetate (containing 10% MeOH) and hexanes afforded the title compound as a tan powder (57 mg, 57%). 1H-NMR (500 MHz, d6-DMSO) δ=11.96 (br. s, 1H), 8.95 (d, J=2.5 Hz, 1H), 8.56 (d, J=2.0 Hz, 1H), 8.52 (d, J=2.0 Hz, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.13 (t, J=2.0 Hz, 1H), 7.72 (d, J=3.0 Hz, 1H), 7.59 (dd, J=2.0, 5.5 Hz, 1H), 7.25 (dd, J=1, 7.5 Hz, 1H), 7.08 (d, J=7.5 Hz, 1H), 6.99 (t, J=7.5 Hz, 1H), 3.76 (s, 3H), 2.97 (s, 3H), 2.92 (s, 3H); MS: m/z 373.1 [MH+].
Quantity
0.0756 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Reactant of Route 3
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide

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